2-{[(4-bromophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(4-bromophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromophenyl group, a sulfanyl group, and a methanesulfonyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole involves several steps. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as 1,2-diketones and ammonium acetate under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the sulfanyl group: This can be done by reacting the brominated phenyl compound with a thiol or sulfide under suitable conditions.
Addition of the methanesulfonyl group: This step involves the reaction of the imidazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-{[(4-bromophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common reagents and conditions used in these reactions include catalysts such as palladium, bases such as potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(4-bromophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Medicinal chemistry: Imidazole derivatives are known for their antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This compound can be used as a lead compound for the development of new drugs.
Biological studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical synthesis: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Material science: Imidazole derivatives are used in the development of functional materials such as dyes, sensors, and catalysts.
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to the disruption of cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-{[(4-bromophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole can be compared with other similar compounds such as:
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its biological activity and chemical reactivity.
2-{[(4-methylphenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole: This compound has a methylphenyl group instead of a bromophenyl group, which may result in different biological and chemical properties.
2-{[(4-nitrophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole: This compound has a nitrophenyl group instead of a bromophenyl group, which may influence its reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromophenyl, sulfanyl, and methanesulfonyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2S2/c1-18(15,16)14-7-6-13-11(14)17-8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLZPBHIOBHLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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